molecular formula C21H26N4O5S B2711154 N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 868982-81-4

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

カタログ番号: B2711154
CAS番号: 868982-81-4
分子量: 446.52
InChIキー: XITZBVJKHJPEAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxalamides are widely explored in medicinal and flavor chemistry due to their versatility in hydrogen bonding and interactions with biological targets, such as enzymes or receptors .

The mesitylsulfonyl group may confer metabolic stability or modulate solubility, while the pyridinylmethyl substituent could influence binding affinity to targets like kinases or GPCRs. However, the absence of direct studies on this compound necessitates comparative analysis with structurally related oxalamides documented in the literature.

特性

IUPAC Name

N'-(pyridin-2-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-14-10-15(2)19(16(3)11-14)31(28,29)25-8-9-30-18(25)13-24-21(27)20(26)23-12-17-6-4-5-7-22-17/h4-7,10-11,18H,8-9,12-13H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITZBVJKHJPEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry and biological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Oxazolidine Ring : Known for its role in antibiotic activity.
  • Mesitylsulfonyl Group : Provides steric hindrance and electron-withdrawing properties.
  • Pyridinylmethyl Moiety : Enhances interaction with biological targets.

The molecular formula is C18H22N4O4SC_{18}H_{22}N_4O_4S, and its molecular weight is approximately 398.45 g/mol.

The mechanism of action for N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide primarily involves:

  • Inhibition of Protein Synthesis : Similar to oxazolidinones like linezolid, this compound may inhibit bacterial protein synthesis by interfering with the initiation phase, thereby preventing the growth of bacteria.
  • Target Interaction : The oxazolidine ring and mesitylsulfonyl group facilitate binding to specific enzymes or receptors, which may lead to therapeutic effects in various conditions.

Antimicrobial Properties

Research indicates that compounds with oxazolidine structures exhibit potent antimicrobial activity. In vitro studies have shown that N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide can effectively inhibit the growth of Gram-positive bacteria, including strains resistant to traditional antibiotics.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. The structural similarity to known anticancer agents allows for speculation regarding its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further research is needed to elucidate these pathways and confirm efficacy in vivo.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against resistant bacterial strains.
    • Method : Disk diffusion method was employed on various bacterial cultures.
    • Results : Showed significant inhibition zones compared to controls, indicating strong antimicrobial properties.
  • Evaluation of Cytotoxic Effects :
    • Objective : To assess cytotoxicity against cancer cell lines.
    • Method : MTT assay was used to determine cell viability post-treatment.
    • Results : Notable reduction in cell viability was observed at higher concentrations, suggesting potential as an anticancer agent.

Comparative Analysis

Compound NameStructural FeaturesBiological ActivityReferences
N1-((3-(tosyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamideTosyl group instead of mesitylsulfonylSimilar antibacterial activity
N1,N2-Bis[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1,2-benzenedicarboxamideContains morpholinyl moietyPotential anticoagulant properties

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide with structurally or functionally analogous oxalamide derivatives, focusing on synthesis, biological activity, metabolic stability, and toxicity.

Structural Analogues in Antiviral Research

Several oxalamides with substituted heterocycles have been synthesized as HIV entry inhibitors (). For example:

  • N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) : Exhibited moderate antiviral activity (EC₅₀ ~1–10 µM) and high metabolic stability due to its acetylated piperidine and hydroxyethylthiazole groups .
  • N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) : Demonstrated stereoisomer-dependent activity, with a 1:1 mixture yielding 39% purity and reduced cytotoxicity compared to 13 .

Comparison : The target compound’s mesitylsulfonyl group may enhance metabolic stability over the acetylpiperidine or pyrrolidine moieties in 13 and 14 , but its lack of a thiazole ring could reduce target affinity.

Umami Flavoring Agents

Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) and N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) are potent umami agonists (). Key findings:

Comparison : The target compound’s pyridinylmethyl group (vs. pyridinylethyl in S336/S5456) may reduce CYP inhibition risk, while the mesitylsulfonyl group could improve metabolic resistance compared to methoxybenzyl substituents .

Metabolic Stability and Toxicity

  • N1,N2-Di(pyridin-2-yl)oxalamide : Classified as acutely toxic (oral LD₅₀ >300 mg/kg) with skin/eye irritation hazards ().
  • N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide : Rapidly metabolized in rat hepatocytes without amide hydrolysis, indicating enzymatic resistance ().

Table 1: Key Properties of Selected Oxalamides

Compound Biological Activity Metabolic Stability Toxicity (NOEL/LD₅₀) Key Structural Features
Target Compound Not reported Inferred high Unknown Mesitylsulfonyl, pyridinylmethyl
13 () HIV entry inhibition Moderate Cytotoxic at high doses Acetylpiperidine, hydroxyethylthiazole
S336 () Umami agonist High 100 mg/kg/day (rat) 2,4-Dimethoxybenzyl, pyridinylethyl
N1,N2-Di(pyridin-2-yl)oxalamide Laboratory chemical Low LD₅₀ >300 mg/kg (oral) Dual pyridinyl groups

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing oxalamide derivatives structurally related to N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide?

  • Methodology : Oxalamides are typically synthesized via coupling reactions between activated carbonyl intermediates (e.g., oxalyl chloride) and amines. For example, a bis(3-chloro-2-aryl-azetidinone)oxalamide derivative was synthesized by reacting oxalyl chloride with substituted amines under anhydrous conditions, achieving an 86% yield . Key steps include:

  • Activation : Use oxalyl chloride or carbodiimides to activate the carbonyl group.
  • Coupling : React with primary/secondary amines in dichloromethane or THF at 0–25°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
    • Data : Example yields range from 70–90% for structurally related compounds .

Q. How is structural characterization of oxalamide derivatives performed using spectroscopic methods?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, N–H bend at 1500–1600 cm⁻¹) .
  • NMR Analysis :
  • ¹H NMR : Methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–8.2 ppm), and oxazolidinone protons (δ 3.5–4.5 ppm) .
  • ¹³C NMR : Carbonyl carbons (δ 160–170 ppm), quaternary carbons (δ 120–140 ppm for aromatic systems) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., [M+H]⁺ peaks).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Hazards : Based on structurally similar oxalamides, hazards include acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Protocols :

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation.
  • In case of skin contact: Wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of oxalamide derivatives?

  • Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in coupling steps .
  • Catalysis : Use DMAP or HOBt to reduce side reactions during amide bond formation .
  • Temperature Control : Slow addition of reactants at 0°C minimizes exothermic side reactions .
    • Case Study : A bis(imidazolidinone)oxalamide achieved 86% yield by maintaining strict anhydrous conditions and using triethylamine as a base .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Approach :

  • Cross-Validation : Compare IR, NMR, and HRMS data to confirm functional groups and connectivity.
  • DFT Calculations : Predict NMR chemical shifts to validate experimental data (e.g., deviations >0.5 ppm suggest misassignment) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry .
    • Example : A pyridylmethyl-oxalamide derivative showed conflicting NOESY correlations, resolved via X-ray analysis confirming axial chirality .

Q. What in vitro assays evaluate the biological activity of oxalamide derivatives?

  • Methods :

  • Antimicrobial Activity : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth dilution .
  • DNA Binding : UV-Vis titration or fluorescence quenching with CT-DNA to calculate binding constants (Kb ~10⁴–10⁶ M⁻¹) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ values) using fluorogenic substrates .
    • Data : A Ni(II)-oxalamide complex exhibited MIC values of 8–32 µg/mL against pathogenic bacteria .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。